molecular formula C18H16F2N2O3 B2923792 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide CAS No. 921810-58-4

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide

カタログ番号: B2923792
CAS番号: 921810-58-4
分子量: 346.334
InChIキー: KCZZQIKQJCLSLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide is a complex organic compound characterized by its intricate molecular structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide typically involves multiple steps, starting with the formation of the core benzoxazepine structure. The process may include:

  • Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors, such as 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl derivatives.

  • Introduction of the 3,3-Dimethyl-4-oxo Group: This step involves the selective functionalization of the benzoxazepine core to introduce the 3,3-dimethyl-4-oxo group.

  • Attachment of the 2,6-Difluorobenzamide Moiety: The final step involves the coupling of the difluorobenzamide group to the benzoxazepine core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processes to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may also be employed to optimize reaction conditions and yield.

化学反応の分析

Types of Reactions: N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the benzoxazepine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

科学的研究の応用

Based on the search results, there is no information available regarding the applications of the compound "N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide." However, the search results do provide information on related compounds, including:

  • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide: This compound has a molecular weight of 382.4 and the molecular formula C17H16F2N2O4SC_{17}H_{16}F_2N_2O_4S .
  • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide: This compound contains a tetrahydrobenzo[b][1,4]oxazepine core with a dimethyl substitution and an ethoxybenzamide moiety and is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
  • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide: This compound has a molecular weight of 358.4 and the molecular formula C19H19FN2O4C_{19}H_{19}FN_2O_4 .
  • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide: This compound features a benzoxazepine core, characterized by a fused bicyclic structure containing an oxazepine ring and a sulfonamide group. It is of interest in medicinal chemistry due to its potential therapeutic applications and its role in the synthesis of novel classes of compounds with enhanced biological activity.

作用機序

The mechanism by which N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

  • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide: This compound is structurally similar but lacks the difluorobenzamide group.

  • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide: Another related compound with an acetamide group instead of benzamide.

Uniqueness: N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide stands out due to its unique difluorobenzamide moiety, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

生物活性

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a tetrahydrobenzo[b][1,4]oxazepine core with significant substitutions that may influence its pharmacological properties. The molecular formula is C19H19F2N3OC_{19}H_{19}F_2N_3O with a molecular weight of approximately 357.37 g/mol.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that this class of compounds can inhibit the proliferation of various cancer cell lines. For instance, analogs have been tested against breast and colon cancer cells, demonstrating IC50 values in the micromolar range.
  • Antimicrobial Properties :
    • Preliminary screening suggests that derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
  • Neuroprotective Effects :
    • Some studies indicate potential neuroprotective effects in models of neurodegenerative diseases. The compound may mitigate oxidative stress and reduce apoptosis in neuronal cells.

Case Studies

Several case studies have highlighted the biological potential of this compound:

  • Study 1 : A study published in Pharmacology Research examined the anticancer efficacy of several derivatives in human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 12 µM for one derivative.
  • Study 2 : Research conducted on the antimicrobial effects showed that this compound exhibited significant activity against Staphylococcus aureus with an MIC of 32 µg/mL .

Mechanistic Insights

The biological activity can be attributed to specific mechanisms:

  • Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

Data Table: Biological Activity Summary

Activity TypeModel/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)12 µM
AntimicrobialStaphylococcus aureus32 µg/mL
NeuroprotectionNeuronal Cell ModelsNot quantified

特性

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-18(2)9-25-14-8-10(6-7-13(14)22-17(18)24)21-16(23)15-11(19)4-3-5-12(15)20/h3-8H,9H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZZQIKQJCLSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。